Cas no 920395-21-7 (N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide)

N-(4-クロロ-1,3-ベンゾチアゾール-2-イル)-4-(プロパン-2-イルスルファニル)-N-(ピリジン-3-イル)メチルベンズアミドは、複雑な分子構造を持つ有機化合物です。ベンゾチアゾール骨格とピリジン環を有し、4位にイソプロピルスルファニル基が導入された特徴的な設計です。この化合物は高い分子多様性を示し、医薬品中間体や農薬開発における有用な構造単位としての潜在性があります。特に、チアゾール環の4位塩素原子とスルファニル基の組み合わせが、特異的な生体活性発現に寄与すると考えられます。合成プロセスにおいても、官能基の選択的反応性を活かした多段階変換が可能です。

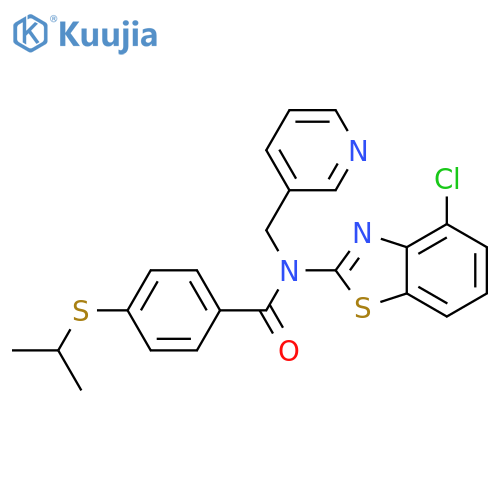

920395-21-7 structure

商品名:N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide

CAS番号:920395-21-7

MF:C23H20ClN3OS2

メガワット:454.00740146637

CID:5457970

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-(4-chloro-2-benzothiazolyl)-4-[(1-methylethyl)thio]-N-(3-pyridinylmethyl)-

- N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide

-

- インチ: 1S/C23H20ClN3OS2/c1-15(2)29-18-10-8-17(9-11-18)22(28)27(14-16-5-4-12-25-13-16)23-26-21-19(24)6-3-7-20(21)30-23/h3-13,15H,14H2,1-2H3

- InChIKey: WMAUGAIFXJSHCV-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=NC2=C(Cl)C=CC=C2S1)CC1=CC=CN=C1)(=O)C1=CC=C(SC(C)C)C=C1

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2894-0258-4mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 4mg |

$66.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-20mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 20mg |

$99.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-50mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 50mg |

$160.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-10mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 10mg |

$79.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-15mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 15mg |

$89.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-2μmol |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 2μl |

$57.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-5mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 5mg |

$69.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-40mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 40mg |

$140.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-100mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 100mg |

$248.0 | 2023-04-30 | |

| Life Chemicals | F2894-0258-75mg |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide |

920395-21-7 | 90%+ | 75mg |

$208.0 | 2023-04-30 |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

920395-21-7 (N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量